3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid
Description
Properties
IUPAC Name |
3-[3-(4-tert-butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-21(2,3)15-7-9-17(10-8-15)26-18-11-12-22(19(18)23)16-6-4-5-14(13-16)20(24)25/h4-10,13,18H,11-12H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVHJZFBHHNPJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2CCN(C2=O)C3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435495 | |
| Record name | 3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
649774-32-3 | |
| Record name | 3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid typically involves multiple steps, including the formation of the oxopyrrolidinyl group and the attachment of the tert-butylphenoxy group. One common synthetic route involves the use of Suzuki–Miyaura cross-coupling reactions, which are known for their mild reaction conditions and functional group tolerance . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Key Preparation Routes
The compound is synthesized through nucleophilic substitution and coupling reactions. A representative pathway involves:
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Step 1 : Formation of the pyrrolidinone ring via cyclization of γ-aminobutyric acid derivatives.
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Step 2 : Phenoxy group introduction via Ullmann coupling or SNAr reaction between 4-tert-butylphenol and a halogenated pyrrolidinone intermediate.
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Step 3 : Benzoic acid functionalization through hydrolysis of ester-protected intermediates (e.g., methyl ester to carboxylic acid) under acidic or basic conditions .
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Source Citation |
|---|---|---|---|
| 1 | γ-Aminobutyric acid, DCC, DMAP, DCM | 72% | |
| 2 | CuI, 1,10-phenanthroline, K₂CO₃, DMF | 65% | |
| 3 | 2M HCl, reflux, 4h | 89% |
Benzoic Acid Moiety
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Salt Formation : Reacts with bases (e.g., NaOH) to form carboxylate salts, enhancing water solubility.
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Esterification : Forms methyl/ethyl esters with SOCl₂/ROH or DCC-mediated coupling (e.g., methyl ester for prodrug applications) .
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Amidation : Couples with amines using EDCI/HOBt to generate bioactive amide derivatives .
Pyrrolidinone Ring
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Ring-Opening : Under strong acidic conditions (e.g., H₂SO₄), the lactam ring hydrolyzes to yield γ-aminobutyric acid derivatives.
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Reduction : NaBH₄ or LiAlH₄ reduces the 2-oxo group to a hydroxyl, forming a pyrrolidine alcohol .
Phenoxy Group
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Electrophilic Substitution : The electron-rich 4-tert-butylphenoxy group undergoes nitration or sulfonation at the para position relative to the oxygen.
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Oxidation : tert-Butyl group resists oxidation, but harsh conditions (e.g., KMnO₄/H⁺) can degrade it to a carboxylic acid .
Palladium-Mediated Cross-Couplings
The aryl bromide derivative (synthesized via bromination of the benzoic acid moiety) participates in:
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Suzuki-Miyaura Coupling : With aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ .
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Buchwald-Hartwig Amination : Forms aryl amines using BrettPhos-Pd-G3 precatalyst .
Table 2: Cross-Coupling Performance
Stability and Degradation
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Thermal Stability : Decomposes above 250°C, releasing CO₂ (from benzoic acid) and tert-butylphenol fragments.
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Photodegradation : UV light induces homolytic cleavage of the C–O bond in the phenoxy group, forming radical intermediates .
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Hydrolytic Sensitivity : Stable in neutral aqueous solutions but degrades under strong acidic/basic conditions via lactam ring opening .
Challenges and Limitations
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Average Mass | 353.418 g/mol |
| Monoisotopic Mass | 353.162708 g/mol |
Medicinal Chemistry
3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid has been explored for its potential therapeutic applications due to its structural similarity to known bioactive compounds.
Case Studies
- Anti-inflammatory Activity : Research has indicated that derivatives of benzoic acids exhibit anti-inflammatory properties. The incorporation of the pyrrolidine moiety may enhance bioactivity by improving receptor binding affinity.
- Analgesic Properties : Some studies suggest that compounds with similar structures can act on pain pathways, potentially leading to new analgesics.
Pharmaceutical Formulations
The compound's solubility and stability make it an excellent candidate for pharmaceutical formulations, particularly in drug delivery systems.
Formulation Insights
- Nanoparticle Encapsulation : Research has shown that encapsulating such compounds in nanoparticles can improve their bioavailability and targeted delivery in cancer therapies.
Material Science
The unique properties of 3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid have been investigated for use in polymer science and materials engineering.
Applications in Polymers
- Polymer Blends : Its compatibility with various polymers can enhance mechanical properties and thermal stability, making it suitable for high-performance materials.
Mechanism of Action
The mechanism of action of 3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. it is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Core Heterocyclic Modifications
a. 3-{5-Ethoxycarbonyl-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazol-2-yl}benzoic Acid
- Structure: Incorporates a benzimidazole ring instead of a pyrrolidinone, with an ethoxycarbonyl group and a propyl chain .
- The ethoxycarbonyl group increases electron-withdrawing effects, which may reduce the acidity of the benzoic acid compared to the target compound’s unmodified carboxylate. The propyl linker introduces additional flexibility, possibly altering binding kinetics.
b. 4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic Acid
- Structure: Features an azetidinone (4-membered β-lactam) ring with nitro and chloro substituents .
- The nitro group is strongly electron-withdrawing, which could lower the pKa of the benzoic acid group compared to the target compound’s tert-butylphenoxy substituent.
Substituent Effects
a. tert-Butylphenoxy vs. Boc-Protected Pyrrolidine
- Example : 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid .
- Comparison: The tert-butylphenoxy group in the target compound is permanently lipophilic, whereas the Boc group in the analogue is a temporary protecting group, requiring deprotection for activity. The absence of a Boc group in the target compound may enhance metabolic stability in vivo.
b. tert-Butylphenoxy vs. Methoxyethoxymethyl
Conformational Analysis
- Ring Puckering: The 2-oxopyrrolidinone ring in the target compound may adopt specific puckered conformations (e.g., envelope or twist-boat forms) as defined by Cremer-Pople parameters . This flexibility contrasts with rigid bicyclic systems (e.g., bicyclo[2.2.1]heptane derivatives in patent compounds ), which restrict conformational freedom and may limit binding to certain targets.
Physicochemical Properties
*logP estimated using fragment-based methods.
Biological Activity
The compound 3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid , with the CAS number 649774-32-3, is a benzoic acid derivative notable for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Basic Information
- Molecular Formula : C21H23NO4
- Molecular Weight : 353.412 g/mol
- IUPAC Name : 3-[3-(4-tert-butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid
- SMILES Notation : CC(C)(C)c1ccc(OC2CCN(C2=O)c3cccc(c3)C(=O)O)cc1
Structural Characteristics
The compound features a pyrrolidine ring linked to a benzoic acid moiety, which may contribute to its biological activities through interactions with various biological targets.
Research indicates that compounds similar to 3-[3-(4-tert-butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid can modulate key biological pathways:
- Proteasome and Autophagy Pathways : Studies have shown that benzoic acid derivatives can enhance both the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for protein degradation and cellular homeostasis .
- Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes, such as cathepsins B and L, which are involved in protein degradation processes. This inhibition could be leveraged for therapeutic applications in diseases characterized by proteostasis dysregulation .
Cytotoxicity and Antiproliferative Effects
In vitro studies have assessed the cytotoxic effects of similar compounds on various cancer cell lines. Notably, compounds derived from benzoic acids have demonstrated low cytotoxicity against normal cells while exhibiting significant antiproliferative effects in cancer cells .
Case Studies
- Case Study on Enzyme Activity : In a study evaluating the effects of various benzoic acid derivatives on enzyme activities, compound 3 was noted for its ability to activate cathepsins B and L significantly. This suggests a potential role in enhancing protein degradation pathways, which could be beneficial in treating diseases associated with protein aggregation .
- Antimicrobial Activity : Research has indicated that derivatives of benzoic acid possess antimicrobial properties. While specific data on 3-[3-(4-tert-butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid is limited, similar compounds have shown efficacy against various bacterial strains, making them candidates for further investigation in antimicrobial therapy .
Summary of Biological Evaluations
The following table summarizes key findings from studies involving benzoic acid derivatives:
In Silico Studies
In silico modeling has been employed to predict the binding affinity of these compounds to target proteins, providing insights into their potential therapeutic applications. These studies suggest that modifications to the benzoic acid structure can enhance binding and activity against specific targets .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : A two-step synthesis is plausible, starting with coupling 4-tert-butylphenol to a pyrrolidinone intermediate, followed by benzoic acid functionalization. Reaction variables such as temperature (e.g., 80–120°C for nucleophilic substitution), solvent polarity (DMF or THF), and catalysts (e.g., K₂CO₃ for deprotonation) critically impact yield. Monitoring intermediates via TLC or HPLC is advised to optimize stoichiometry and reaction time .
Q. How should researchers characterize this compound’s purity and structural integrity?
- Methodological Answer : Combine orthogonal analytical techniques:
- NMR (¹H/¹³C, DEPT-135) to confirm regiochemistry of the phenoxy-pyrrolidinone linkage.
- HPLC-MS (C18 column, 0.1% formic acid in acetonitrile/water) for purity assessment (>95%).
- FT-IR to verify carbonyl stretches (1660–1700 cm⁻¹ for lactam and carboxylic acid groups) .
Q. What preliminary biological screening approaches are suitable for this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., fluorescence-based protease screens) and cellular viability tests (MTT assay) at 1–100 μM concentrations. Use receptor binding studies (radioligand displacement) to evaluate affinity for targets like GPCRs or nuclear receptors. Include positive controls (e.g., known inhibitors) and triplicate replicates to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Cross-validate findings using:
- Isozyme-specific assays (e.g., cytochrome P450 isoforms) to rule off-target effects.
- Metabolic stability tests (microsomal incubation + LC-MS) to assess if discrepancies arise from compound degradation.
- Structural analogs to isolate the role of the tert-butylphenoxy group in activity modulation .
Q. What strategies improve stereochemical control during synthesis of the pyrrolidinone moiety?
- Methodological Answer : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during lactam formation. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column) or polarimetry. For scale-up, optimize microwave-assisted synthesis (60–80°C, 20–40 min) to enhance stereoselectivity .
Q. How can structure-activity relationship (SAR) studies identify critical functional groups for target binding?
- Methodological Answer : Synthesize analogs with:
- Phenoxy group substitutions (e.g., replacing tert-butyl with trifluoromethyl or hydrogen).
- Pyrrolidinone modifications (e.g., 3-oxo vs. 3-thio derivatives).
Evaluate changes in IC₅₀ via dose-response curves and molecular docking (AutoDock Vina) to map binding interactions. Corrogate SAR data with logP (HPLC-derived) to assess hydrophobicity’s role .
Q. Which advanced analytical techniques validate stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, followed by UPLC-PDA analysis.
- X-ray crystallography : Resolve degradation byproducts (e.g., hydrolyzed lactam).
- Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS quantification of intact compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
